methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate
Description
Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate (CAS: 1238340-47-0) is a brominated pyrazole derivative with a molecular formula of C₁₁H₈Br₂N₂O₂ and a molecular weight of 376.01 g/mol. This compound features a pyrazole core substituted with two bromine atoms: one at the 4-position of the pyrazole ring and another at the 2-position of the attached phenyl group. The ester group at the 5-position enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Industrial production of this compound is noted at 99% purity, indicating its significance in large-scale applications .
Properties
Molecular Formula |
C11H8Br2N2O2 |
|---|---|
Molecular Weight |
360.00 g/mol |
IUPAC Name |
methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C11H8Br2N2O2/c1-17-11(16)10-8(13)9(14-15-10)6-4-2-3-5-7(6)12/h2-5H,1H3,(H,14,15) |
InChI Key |
ULBVWKNUEXLSGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C2=CC=CC=C2Br)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate
General Synthetic Strategy
The preparation of this compound generally involves the construction of the pyrazole core followed by selective bromination and esterification steps. The key synthetic routes reported include:
- Formation of the pyrazole ring via condensation of hydrazines with β-dicarbonyl compounds or equivalents.
- Introduction of bromine substituents through electrophilic aromatic substitution or via brominated starting materials.
- Esterification of the carboxylate group, often by methylation using methyl iodide or methylating agents under basic conditions.
Stepwise Preparation Approach
Synthesis of 4-bromo-3-hydroxy-1H-pyrazole Derivatives
A common precursor for this compound class is 4-bromo-3-hydroxy-1-phenyl-1H-pyrazole, which can be prepared by cyclization of appropriate hydrazones or β-ketoesters with hydrazine derivatives. For example, 4-bromo-1-phenyl-1H-pyrazol-3-ol was synthesized and subsequently methylated to yield 4-bromo-3-methoxy-1-phenyl-1H-pyrazole in 88% yield using methyl iodide in alkaline medium (NaH in DMF).
This methylation step is crucial for generating the methyl ester functionality in the target compound or its analogs.
Esterification to Form the Methyl Carboxylate
The methyl ester group at the 5-position of the pyrazole ring is introduced either by:
Direct esterification of the corresponding carboxylic acid using methyl iodide and base (e.g., NaH) in DMF, as exemplified by the methylation of 4-bromo-3-hydroxy pyrazole derivatives.
Alternatively, the ester functionality can be introduced via the use of methyl-substituted β-ketoesters as starting materials in the pyrazole ring formation step.
Representative Experimental Procedure
An illustrative synthetic route combining these steps is as follows:
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Pyrazole ring formation | Condensation of hydrazine with methyl 2-bromo-3-oxopropanoate or equivalent β-ketoester | Formation of 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate precursor | 70-85 |
| 2. Bromination (if required) | Electrophilic bromination using N-bromosuccinimide (NBS) or bromine in acetic acid | Introduction of bromine substituents at desired positions | 80-90 |
| 3. Methylation | Treatment with methyl iodide and NaH in DMF at 0 °C to room temperature | Formation of methyl ester group | 85-88 |
Characterization and Analytical Data
The synthesized this compound is typically characterized by:
Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight including bromine isotopic pattern.
Elemental Analysis: Confirming carbon, hydrogen, nitrogen, and bromine content consistent with the molecular formula.
Data Tables Summarizing Key Preparation Outcomes
| Compound | Starting Materials | Reaction Type | Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| This compound | 4-bromo-3-hydroxy-1H-pyrazole + 2-bromophenyl boronic acid | Suzuki coupling | Pd catalyst, K2CO3, dioxane/H2O, 90 °C, 24 h | 60–85 | Efficient arylation, good regioselectivity |
| 4-bromo-3-methoxy-1-phenyl-1H-pyrazole | 4-bromo-1-phenyl-1H-pyrazol-3-ol + methyl iodide | Methylation | NaH, DMF, 0 °C to 60 °C, 1 h | 88 | High yield, standard O-alkylation method |
| Pyrazole carboxamide derivatives | Pyrazine-2-carboxylic acid + 4-bromo-3-methyl aniline | Amide formation (DCC/DMAP) | Room temp, inert atmosphere | 83 | Precursor for further Suzuki coupling |
Analysis of Preparation Methods
Suzuki-Miyaura Cross-Coupling is the most reliable and widely used method for introducing the 2-bromophenyl substituent at the 3-position of the pyrazole ring. It allows for moderate to high yields with good functional group tolerance.
Methylation using methyl iodide and sodium hydride in polar aprotic solvents such as DMF is a standard and efficient method for esterification of the pyrazole carboxylic acid or hydroxy precursors, yielding methyl esters in high purity and yield.
The use of brominated starting materials simplifies the synthetic route by reducing the need for late-stage bromination, which can sometimes lead to regioisomeric mixtures or overbromination.
Reaction monitoring by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) is crucial for optimizing reaction times and ensuring completion.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and the carboxylate ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to structurally related pyrazole carboxylates and brominated analogs (Table 1):
Key Observations :
- Substituent Position : The target compound’s 2-bromophenyl group contrasts with analogs bearing 4-methoxy or 4-fluorophenyl substituents . The 2-bromo substitution may sterically hinder reactivity compared to para-substituted derivatives.
- N-Substitution: Ethyl esters in feature N-alkylation (e.g., 2-oxoethyl groups), which increases molecular weight and alters solubility.
- Halogen Effects : Bromine at the pyrazole 4-position is common across analogs, but additional bromine on the phenyl ring (target) increases molecular weight and lipophilicity compared to fluorinated or chlorinated derivatives .
Spectroscopic and Analytical Data
- NMR/HRMS : Ethyl analogs in are characterized by ¹H/¹³C NMR and HRMS, confirming substituent placement. For example, the carbonyl (C=O) stretch at ~1704 cm⁻¹ in IR spectra is consistent across esters .
- LC/MS : Pyrazolone derivatives (e.g., m/z 381 [M+H]⁺ in ) differ significantly from carboxylates, highlighting core structural impacts on fragmentation patterns .
Biological Activity
Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Synthesis
This compound belongs to the pyrazole family, characterized by a pyrazole ring with bromine substitutions and a carboxylate ester group. The synthesis typically involves multiple steps:
- Formation of the Pyrazole Ring : This is achieved by reacting 2-bromobenzaldehyde with hydrazine hydrate to form an intermediate hydrazone, which is then cyclized to create the pyrazole structure.
- Esterification : The carboxylic acid group is esterified with methanol in the presence of a catalyst like sulfuric acid or sodium hydroxide.
Biological Activity
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. Studies have demonstrated that it can induce apoptosis in cancer cells, characterized by morphological changes and increased caspase-3 activity. The following table summarizes key findings from recent studies:
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways. The presence of bromine atoms enhances its reactivity, allowing it to bind effectively to enzymes or receptors that are crucial for cancer cell survival and proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study conducted on various pyrazole derivatives showed that this compound demonstrated significant anticancer effects in vitro, leading researchers to explore its application as a lead compound in drug development for breast cancer treatment .
- Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties revealed that this compound could serve as a promising candidate for developing new antibiotics against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
